2,1,3-Benzothiadiazol-4-amine (CAS 767-64-6) is a highly electron-deficient, asymmetric heterocyclic building block widely utilized in advanced organic synthesis and materials science. Unlike symmetrically substituted benzothiadiazoles, the presence of the primary amine at the 4-position introduces strong push-pull electronic characteristics and provides a unique coordination geometry. In procurement and material selection, this compound is primarily sourced as a bidentate directing group for transition-metal catalysis, an asymmetric precursor for donor-acceptor (D-A) conjugated polymers, and an essential regioselective intermediate for active pharmaceutical ingredients (APIs) such as the muscle relaxant Tizanidine [1].
Substituting 2,1,3-benzothiadiazol-4-amine with its positional isomer, 5-amino-2,1,3-benzothiadiazole, or symmetric analogs like 4,7-dibromo-2,1,3-benzothiadiazole, results in critical process failures. The 5-amino isomer lacks the necessary spatial proximity between the primary amine and the thiadiazole nitrogen, completely preventing the formation of the stable chelate rings required for bidentate metal coordination in catalytic C-H activation workflows[1]. Furthermore, symmetric 4,7-disubstituted analogs cannot be used to synthesize asymmetric push-pull fluorophores or mono-functionalized pharmaceutical intermediates, as they inherently yield symmetric architectures that lack the required directional dipole moments and specific regiochemical handles [2].
In palladium(II)-catalyzed sp3 C–H arylation of aliphatic carboxamides, 2,1,3-benzothiadiazol-4-amine functions as an exceptionally efficient bidentate directing group. The unique proximity of the 4-amino group to the thiadiazole nitrogen allows for stable chelation with palladium. When used to direct the arylation of methylene C(β)–H bonds, this compound enables product yields of 85–95% under standard Pd(OAc)2/AgOAc conditions [1]. In contrast, positional isomers such as 5-amino-2,1,3-benzothiadiazole cannot form the necessary bidentate chelate ring, rendering them structurally incapable of facilitating this specific directed catalytic pathway.
| Evidence Dimension | β-C–H arylation yield of aliphatic carboxamides |
| Target Compound Data | 85–95% yield using 4-amino-2,1,3-benzothiadiazole as a bidentate directing group |
| Comparator Or Baseline | 5-amino-2,1,3-benzothiadiazole (0% yield / incapable of bidentate chelation) |
| Quantified Difference | 85-95% absolute yield advantage due to specific bidentate geometry |
| Conditions | Pd(OAc)2 catalyst, AgOAc additive, toluene, 110 °C |
Procuring the 4-amino isomer is absolutely mandatory for chemists utilizing bidentate-directed Pd-catalyzed C-H functionalization workflows.
2,1,3-Benzothiadiazol-4-amine serves as a highly tunable electron-deficient core for solid-state fluorophores. While the unmodified monomer exhibits a baseline fluorescence quantum yield of approximately 12% in toluene, its specific asymmetric functionalization—such as conversion into 1,3-phosphinoamine sulfide derivatives—drastically enhances its photophysical performance. These functionalized derivatives achieve solid-state room-temperature quantum yields up to 93%, successfully overcoming the aggregation-caused quenching (ACQ) that typically degrades the performance of symmetric benzothiadiazole derivatives in thin films [1].
| Evidence Dimension | Solid-state fluorescence quantum yield |
| Target Compound Data | Up to 93% (as an asymmetrically functionalized phosphinoamine sulfide derivative) |
| Comparator Or Baseline | ~12% (unmodified 2,1,3-benzothiadiazol-4-amine in solution) |
| Quantified Difference | 7.7-fold increase in quantum yield upon targeted asymmetric functionalization |
| Conditions | Room temperature, solid-state vs. toluene solution |
This demonstrates the compound's value as a superior precursor for synthesizing high-efficiency OLED materials and solid-state sensors where ACQ must be avoided.
For the synthesis of the α2-adrenergic agonist Tizanidine, the starting material must provide exact regiocontrol during subsequent halogenation. 2,1,3-Benzothiadiazol-4-amine undergoes highly regioselective chlorination at the 5-position to yield 5-chloro-4-amino-2,1,3-benzothiadiazole, the direct precursor to Tizanidine [1]. Substituting this with 5-amino-2,1,3-benzothiadiazole fundamentally alters the electronic directing effects of the amino group on the benzothiadiazole ring, leading to incorrect halogenation regioisomers and zero yield of the required active pharmaceutical ingredient (API) intermediate.
| Evidence Dimension | Regiochemical yield of 5-chloro API intermediate |
| Target Compound Data | Direct, high-yield conversion to 5-chloro-4-amino-2,1,3-benzothiadiazole |
| Comparator Or Baseline | 5-amino-2,1,3-benzothiadiazole (yields incorrect regioisomers) |
| Quantified Difference | Exclusive access to the required API regiochemistry |
| Conditions | Electrophilic aromatic halogenation |
Procurement of the exact 4-amino isomer is a strict structural requirement for manufacturing Tizanidine and related muscle relaxant analogs.
Due to its specific bidentate coordination geometry, 2,1,3-benzothiadiazol-4-amine is the optimal choice for directing palladium-catalyzed C-H arylation, alkylation, and oxygenation of aliphatic and alicyclic carboxamides. It offers high yields and can be removed post-functionalization, making it superior to monodentate directing groups [1].
Where symmetric 4,7-dibromo building blocks fail to provide directional dipole moments, the 4-amino derivative allows for asymmetric push-pull functionalization. This is critical for synthesizing advanced fluorophores, coordination polymers, and OLED materials that maintain high quantum yields in the solid state[2].
The compound is an irreplaceable starting material for the synthesis of Tizanidine. Its specific substitution pattern ensures the correct regioselectivity during the critical 5-position chlorination step, a process that cannot be replicated using 5-amino or unsubstituted benzothiadiazole analogs [3].
Irritant